1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione
Overview
Description
1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione is a chemical compound with the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol . This compound is characterized by its unique spiro structure, which includes an oxygen and sulfur atom within the ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione involves several steps. One common method includes the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the spiro structure. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxygen or sulfur atoms in the ring system.
Scientific Research Applications
1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione can be compared with other spiro compounds, such as:
1-oxa-6-thiaspiro[2.5]octane: Similar structure but lacks the dione functionality.
1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dioxide: Contains an additional oxygen atom, leading to different chemical properties.
1-aminomethyl-6lambda6-thiaspiro[2.5]octane-6,6-dione: Contains an aminomethyl group, which can alter its reactivity and biological activity.
These comparisons highlight the unique features of this compound, such as its specific spiro structure and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxa-6λ6-thiaspiro[2.5]octane 6,6-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c7-10(8)3-1-6(2-4-10)5-9-6/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXDNVLSYUMDMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490666 | |
Record name | 1-Oxa-6lambda~6~-thiaspiro[2.5]octane-6,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62826-67-9 | |
Record name | 1-Oxa-6lambda~6~-thiaspiro[2.5]octane-6,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-oxa-6lambda6-thiaspiro[2.5]octane-6,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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